molecular formula Na2S2O5<br>Na2O5S2 B152714 Sodium metabisulfite CAS No. 7681-57-4

Sodium metabisulfite

Cat. No. B152714
CAS RN: 7681-57-4
M. Wt: 190.11 g/mol
InChI Key: HRZFUMHJMZEROT-UHFFFAOYSA-L
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Patent
US05976485

Procedure details

Sulfur dioxide is introduced into a solution of sodium sulfite and sodium bisulfite to form sodium bisulfite in a solution having dissolved sulfur dioxide present with a pH between 3.5 and 4.2. The solution is drawn to a cooling crystallizer where an alkali such as soda ash, caustic soda, sodium sulfite, and mixtures thereof is added to produce additional sodium metabisulfite that increases the yield of sodium metabisulfite crystallizing per pass. The mother liquor is recycled.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[OH-].[Na+:5].[S:6]([O-:9])([O-:8])=[O:7].[Na+].[Na+]>>[S:6]([S:1]([O-:3])=[O:2])([O-:9])(=[O:8])=[O:7].[Na+:5].[Na+:5] |f:1.2,3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
thereof is added

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.